molecular formula C12H13NO2 B1414772 3-(4-methyl-1H-indol-3-yl)propanoic acid CAS No. 151590-25-9

3-(4-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B1414772
CAS No.: 151590-25-9
M. Wt: 203.24 g/mol
InChI Key: NENSGINLKGHXBM-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-indol-3-yl)propanoic acid is a methyl-substituted indole derivative that serves as a key scaffold in the development of novel multifunctional neuroprotective agents. This compound is of significant interest in neuroscience research, particularly in the study of neurodegenerative disorders such as Parkinson's disease. Its structure is closely related to Indole-3-propionic acid (IPA), a potent endogenous antioxidant known for its ability to prevent oxidative stress and cell death in neuronal models . Research into similar indole-3-propionic acid derivatives has demonstrated strong neuroprotection against H₂O₂-induced oxidative stress and 6-OHDA-induced neurotoxicity, which are common experimental models for neurodegeneration . These compounds are also investigated for their capacity to suppress iron-induced lipid peroxidation and inhibit the activity of the enzyme monoamine oxidase B (MAO-B), a target in Parkinson's disease therapy . Furthermore, indole derivatives are recognized for their versatile biological activities, including antioxidant and anti-inflammatory effects, making them valuable pharmacophores in medicinal chemistry . As a research chemical, this compound provides a foundational structure for creating hybrid molecules aimed at targeting multiple pathological pathways simultaneously . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-2-4-10-12(8)9(7-13-10)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSGINLKGHXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Indole-3-Carboxylic Acid Derivatives

One approach involves modifying indole-3-carboxylic acid derivatives to obtain the target compound. This method includes:

  • Nucleophilic Substitution: Reacting an intermediate compound with an alkyl bromide under strong base conditions, such as lithium diisopropylamide (LDA), to yield other intermediate compounds.

  • Deprotection: Treating the resulting intermediates with a 30% sodium hydroxide aqueous solution to form target compounds.

Procedure for Synthesis of Intermediates

  • Under an argon atmosphere, add a solution of redistilled diisopropylamine (3.0 mmol, 0.43 ml) in 5 ml tetrahydrofuran (THF) to a 50-ml dry three-neck flask. Cool the flask to -78°C.

  • Slowly add n-butyllithium (3 mmol, 1.3 ml) dropwise into the mixture and stir for 1 hour. Add hexamethylphosphoric triamide (HMPA, 14.65 mmol, 2.63 g) and stir for another 20 minutes.

  • Add a solution of an appropriate intermediate (2.0 mmol, 0.49 g) in 5 ml THF and continue stirring for 30 minutes. Finally, add the solution of alkyl bromide or another intermediate.

Procedure for Synthesis of Target Compounds

  • Dissolve an intermediate (1 mmol) in 10 ml of a mixed solution of MeOH and 2 M NaOH (v/v, 4:1). Stir the mixture and react at 75°C for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 2 M hydrochloric acid to pH = 3. Extract with ethyl acetate three times (3 × 30 ml).

  • Purify to produce the target compounds with yields ranging from 71–78% for one compound and 54–68% for another.

Synthesis Involving Indole Propanoic Acid Derivatives

This method uses commercially available 3-(4-aminophenyl) propanoic acid as a starting material.

  • Esterification: Esterify 3-(4-aminophenyl) propanoic acid under sulfuric acid conditions to yield a compound.

  • Iodination: Carry out iodination of the compound obtained in the previous step.

  • Sonogashira Coupling: Conduct a Sonogashira coupling reaction to replace the iodo group with an ethynyl group, forming another compound.

  • Deprotection: Deprotect the trimethylsilyl (TMS) group using tetrabutylammonium fluoride (TBAF) to afford a key intermediate.

  • Cyclization: Cyclize the acetylenic substituent onto the amino group to synthesize the indole propanoic acid derivative. This allows for the introduction of various aryl or alkyl groups at the C2 position of the indole ring.

Process for Preparing 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid monohydrate

This method involves a synthetic process for obtaining 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid monohydrate. The process includes:

  • Reacting a compound with a methyl or ethyl group and a halogen (chlorine, bromine, or iodine) with another compound containing a methyl or ethyl group and an alkali metal cation to produce a new compound.

Synthesis via Condensation

An efficient method for the synthesis of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid is achieved via condensation.

  • React THF with Sm(NO3)3·6H2O, tryptophane, and 7,8,10,12,13-pentaoxaspiro[5.7]tridecane.

  • Stir the reaction mixture at room temperature (~25 °C) for 6 hours, then evaporate the solvent.

  • Chromatograph the residue on a SiO2 column to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or other reduced derivatives.

    Substitution: Results in various substituted indole derivatives.

Scientific Research Applications

3-(4-methyl-1H-indol-3-yl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The propanoic acid chain can enhance its solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-chlorobenzoyl group in ’s compound increases acidity (pKa ~3.5–4.0), enhancing solubility in physiological environments . This modification is common in nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Lipophilicity: The 4-methyl group in the target compound improves lipid solubility (logP ~2.8 estimated), favoring passive diffusion across cell membranes compared to polar derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid (logP ~1.2) . Fluorine Substitution: The 4-fluorophenyl group in ’s compound enhances metabolic stability and target binding via hydrophobic and electrostatic interactions .

Biological Activity Trends: Anti-Inflammatory Potential: Indolepropanoic acids conjugated with aryl groups (e.g., 4-chlorobenzoyl in ) show COX-2 inhibition, a hallmark of NSAIDs . The target compound’s simpler structure may lack this specificity but could retain antioxidative properties. Anticancer Activity: Derivatives with electron-donating groups (e.g., 4-hydroxyphenylamino in ) demonstrate pro-apoptotic effects in cancer cells (IC₅₀ = 5–20 µM) , suggesting that methylation in the target compound might modulate similar pathways.

Synthetic Accessibility: The target compound can be synthesized via Fischer indole synthesis or coupling reactions, similar to methods for 3-(5-methoxy-1H-indol-3-yl)propanoic acid (yield: 69–85%) . Complex analogs, such as Digyaindoleacid A, require multi-step protocols involving enol ether formation, reducing scalability .

Biological Activity

3-(4-methyl-1H-indol-3-yl)propanoic acid, also known as a derivative of indole, has garnered attention for its diverse biological activities. This compound is structurally related to various neurotransmitters and metabolic pathways, suggesting potential therapeutic applications in neuropharmacology, cancer treatment, and antimicrobial activity. This article reviews the biological activity of this compound, including its mechanisms of action, cellular effects, and comparisons with similar compounds.

The molecular formula of this compound is C12H13N2O2C_{12}H_{13}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The presence of the methyl group at the 4-position of the indole ring is significant as it influences the compound's binding affinity to various biological targets.

The mechanism of action for this compound involves several key processes:

  • Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of indole derivatives. Such interactions can modulate drug metabolism and influence pharmacokinetics.
  • Cell Signaling Modulation : It affects cell signaling pathways and gene expression, which can lead to changes in cellular metabolism and function. Notably, it may act as an inhibitor of enzymes involved in cancer cell proliferation.
  • Neurotransmitter System Modulation : Given its structural similarity to tryptophan, this compound may influence serotonin pathways, potentially impacting mood and cognitive functions.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has demonstrated antioxidant activity that helps protect neurons from oxidative stress-induced damage . In vitro studies have shown that it can prevent cell death caused by amyloid-beta peptide exposure in neuronal cells .

Antimicrobial Activity

In studies involving Mycobacterium tuberculosis, the compound showed significant antimicrobial activity, reducing bacterial loads in infected mice models. The compound's pharmacokinetic profile indicated good tolerability and adequate exposure levels .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other indole derivatives:

Compound NameStructural FeaturesBiological Activity
Indole-3-acetic acid Natural plant hormonePlant growth regulator
3-(1H-indol-3-yl)propanoic acid Lacks methyl group at 4-positionAntimicrobial properties
5-Methoxyindole derivatives Contains methoxy groupNeuroprotective properties

The unique methyl substitution at the 4-position enhances its binding affinity to certain receptors compared to other indole derivatives, potentially leading to improved therapeutic profiles.

Study on Neuroprotection

A study conducted on SK-N-SH human neuroblastoma cells demonstrated that this compound could fully protect against oxidative stress induced by amyloid-beta peptide. This suggests its potential utility in developing treatments for Alzheimer's disease .

Study on Antimicrobial Activity

In a mouse model infected with Mycobacterium tuberculosis, administration of this compound resulted in a seven-fold reduction in bacterial load within the spleen compared to untreated controls. This highlights its potential as an adjunct therapy in tuberculosis treatment regimens .

Q & A

Q. Q1. What are the primary synthetic routes for 3-(4-methyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling indole derivatives with propanoic acid precursors. For example:

  • Friedel-Crafts alkylation : Reacting 4-methylindole with acrylonitrile followed by hydrolysis yields the propanoic acid backbone .
  • Thiol-ene click chemistry : Methimazole-based thiols can react with propiolic acid esters under basic conditions to form intermediates, which are hydrolyzed to the final product .
    Key Considerations :
  • Catalyst choice : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) improves regioselectivity in alkyne activation .
  • Temperature : Higher temperatures (e.g., 80–100°C) favor substitution on sulfur over nitrogen in methimazole derivatives .
    Data Table :
MethodYield (%)Purity (%)Key Byproducts
Friedel-Crafts65–75≥95Unsubstituted indole
Thiol-ene click50–6090–95N-alkylated isomers

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

  • NMR : 1H^1H-NMR confirms substitution patterns on the indole ring (e.g., methyl group at C4 via δ 2.4 ppm singlet) and propanoic acid chain (δ 2.8–3.2 ppm multiplet for CH2_2) .
  • FT-IR : Carboxylic acid C=O stretch at 1700–1720 cm1^{-1}; indole N-H stretch at 3400 cm1^{-1} .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide derivatives form intramolecular H-bonds) .

Advanced Research Questions

Q. Q3. What metabolic pathways involve this compound, and how do its phase II metabolites influence bioavailability?

Methodological Answer:

  • Phase I metabolism : Oxidative demethylation at C4 generates 3-(4-hydroxy-1H-indol-3-yl)propanoic acid, mediated by CYP450 enzymes .
  • Phase II metabolism : Sulfation and glucuronidation occur at the indole NH or carboxylic acid group, forming O-sulfate and O-glucuronide conjugates, which reduce renal clearance .
    Data Contradictions :
  • Species differences : Mice show rapid sulfation (t1/2_{1/2} = 2 h), while human hepatocytes favor glucuronidation (t1/2_{1/2} = 6 h) .
    Experimental Design :
  • Use 14C^{14}C-labeled compound in microsomal assays to track metabolite formation.
  • LC-MS/MS quantifies phase II conjugates with detection limits <1 nM .

Q. Q4. How does this compound interact with indoleamine 2,3-dioxygenase (IDO) in cancer immunotherapy studies?

Methodological Answer:

  • Mechanism : The compound inhibits IDO by competing with tryptophan for the active site, reducing kynurenine production and enhancing T-cell activity .
  • Assay design :
    • In vitro : IDO-expressing HeLa cells treated with IFN-γ; measure kynurenine via HPLC-UV at 360 nm .
    • In vivo : BALB/c mice with CT26 tumors; track tumor volume and TIL (tumor-infiltrating lymphocyte) counts .
      Data Interpretation :
  • IC50_{50} values range from 10–50 µM, but structural analogs with nitro groups (e.g., 3-nitrophenyl derivatives) show 10-fold higher potency .

Q. Q5. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Source variability : Compound purity (>95% by HPLC) and stereochemical consistency (e.g., R vs. S configuration) must be verified .
  • Assay standardization :
    • Use isogenic cell lines to control for genetic background effects.
    • Normalize data to internal controls (e.g., β-actin for Western blots) .
      Case Study :
  • Antiproliferative activity in MCF-7 cells varied due to differences in serum-free vs. serum-containing media .

Q. Table 1. Physicochemical Properties

PropertyValueSource
Molecular formulaC12_{12}H13_{13}NO2_2
Molecular weight215.24 g/mol
pKa (carboxylic acid)4.6 ± 0.2
LogP2.1Predicted

Q. Table 2. Key Metabolic Pathways

PathwayEnzyme InvolvedMetaboliteBioactivity Change
SulfationSULT1A1O-sulfate conjugateReduced cytotoxicity
GlucuronidationUGT1A9O-glucuronide conjugateEnhanced renal excretion
DemethylationCYP3A44-hydroxy derivativePro-oxidant activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-1H-indol-3-yl)propanoic acid
Reactant of Route 2
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3-(4-methyl-1H-indol-3-yl)propanoic acid

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